5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
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Overview
Description
5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyrazine family. This compound features a unique structure with a pentyloxy group attached to the pyrazolo[3,4-b]pyrazine core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with a suitable diketone, followed by cyclization and subsequent functionalization to introduce the pentyloxy group. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or lithium diisopropylamide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Studied for its potential in drug discovery.
Uniqueness
5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
CAS No. |
87595-19-5 |
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Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
5-pentoxy-1-phenylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C16H18N4O/c1-2-3-7-10-21-15-12-17-16-14(19-15)11-18-20(16)13-8-5-4-6-9-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3 |
InChI Key |
GDWVKKSIUPLHDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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